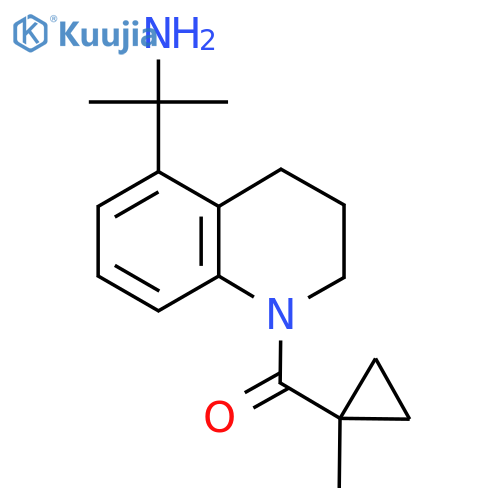

Cas no 2137990-51-1 (2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine)

2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine

- 2137990-51-1

- EN300-842235

- 2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine

-

- インチ: 1S/C17H24N2O/c1-16(2,18)13-7-4-8-14-12(13)6-5-11-19(14)15(20)17(3)9-10-17/h4,7-8H,5-6,9-11,18H2,1-3H3

- InChIKey: RMUFHNASYBXVPF-UHFFFAOYSA-N

- SMILES: O=C(C1(C)CC1)N1C2C=CC=C(C(C)(C)N)C=2CCC1

計算された属性

- 精确分子量: 272.188863393g/mol

- 同位素质量: 272.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 20

- 回転可能化学結合数: 2

- 複雑さ: 400

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 46.3Ų

2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-842235-5g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 5g |

$5056.0 | 2023-09-02 | ||

| Enamine | EN300-842235-10.0g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 10.0g |

$7497.0 | 2025-02-21 | |

| Enamine | EN300-842235-0.05g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 0.05g |

$1464.0 | 2025-02-21 | |

| Enamine | EN300-842235-2.5g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 2.5g |

$3417.0 | 2025-02-21 | |

| Enamine | EN300-842235-10g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 10g |

$7497.0 | 2023-09-02 | ||

| Enamine | EN300-842235-1g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 1g |

$1742.0 | 2023-09-02 | ||

| Enamine | EN300-842235-0.1g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 0.1g |

$1533.0 | 2025-02-21 | |

| Enamine | EN300-842235-0.25g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 0.25g |

$1604.0 | 2025-02-21 | |

| Enamine | EN300-842235-1.0g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 1.0g |

$1742.0 | 2025-02-21 | |

| Enamine | EN300-842235-5.0g |

2-[1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]propan-2-amine |

2137990-51-1 | 95.0% | 5.0g |

$5056.0 | 2025-02-21 |

2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amineに関する追加情報

Introduction to 2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine and Its Significance in Modern Chemical Research

2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine, identified by its CAS number 2137990-51-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fascinating intersection of structural complexity and biological potential, making it a subject of extensive research and development. The unique structural features of this compound, particularly the presence of a tetrahydroquinoline core and a methylcyclopropane moiety, contribute to its distinctive chemical properties and biological activities.

The tetrahydroquinoline scaffold is well-documented for its role in various pharmacophores, exhibiting properties that are conducive to binding with biological targets such as enzymes and receptors. This structural motif has been extensively explored in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The methylcyclopropane group, on the other hand, introduces a rigid three-membered ring that can enhance the metabolic stability and binding affinity of the molecule. Such structural elements are often employed to optimize drug-like properties, including solubility, bioavailability, and selectivity.

In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacophoric units to achieve synergistic effects. The compound with CAS number 2137990-51-1 exemplifies this trend by integrating both the tetrahydroquinoline and methylcyclopropane moieties into a single molecular framework. This design approach has shown promise in enhancing the therapeutic efficacy of small molecules by leveraging complementary interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors implicated in pathogenic processes. For instance, research has indicated that derivatives of tetrahydroquinoline have demonstrated efficacy in targeting enzymes such as tyrosine kinases and proteases, which are crucial in cancer progression. Similarly, the methylcyclopropane moiety has been associated with enhanced binding affinity to specific protein targets, potentially leading to improved drug potency.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The introduction of complex functional groups while maintaining overall structural integrity requires meticulous planning and execution. Advanced synthetic techniques have been employed to construct the tetrahydroquinoline core and incorporate the methylcyclopropane unit. These methods often involve multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The successful synthesis not only underscores the synthetic prowess but also opens up avenues for further derivatization and optimization.

The pharmacological evaluation of this compound has been a focal point of recent research endeavors. In vitro studies have provided valuable insights into its biological activity across various disease models. Notably, preliminary results have highlighted its potential as an inhibitor of certain key enzymes involved in cancer metabolism. Additionally, its interaction with specific receptors has been explored, suggesting possible applications in neurological disorders where receptor modulation is therapeutic.

The development of novel pharmaceuticals is often accompanied by rigorous computational studies to predict molecular interactions and optimize drug design. In the case of CAS number 2137990-51-1, computational modeling has been instrumental in understanding its binding affinity to target proteins. These studies have helped identify key residues involved in molecular recognition, guiding further modifications to enhance efficacy and selectivity. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to design molecules with optimized pharmacokinetic profiles.

The regulatory landscape for new pharmaceutical entities necessitates comprehensive characterization to ensure safety and efficacy before clinical translation. For compounds like this one, detailed physicochemical property studies are essential for understanding their behavior in biological systems. Parameters such as solubility, permeability, and metabolic stability are critical determinants of drug performance. Advanced analytical techniques have been employed to thoroughly characterize these properties, providing a robust foundation for further development.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation by leveraging interdisciplinary approaches. Preclinical studies are underway to evaluate its safety profile and therapeutic potential in animal models before human trials can commence. These efforts represent a testament to the compound's potential as a next-generation therapeutic agent.

In conclusion,2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine (CAS no: 2137990-51-1) stands as a remarkable example of how structural innovation can lead to novel pharmacological entities with significant therapeutic implications. Its unique combination of pharmacophoric units positions it as a promising candidate for further exploration in drug discovery programs targeting diverse diseases.

2137990-51-1 (2-1-(1-methylcyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-ylpropan-2-amine) Related Products

- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)

- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)

- 3878-41-9(2-Hydroxyethyl Benzyl Sulfide)

- 18501-21-8(1-Hydrazinopropan-2-Ol Oxalate)

- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)

- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)

- 116450-56-7(Rhodamine 101 Inner Salt)

- 117068-07-2((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)

- 332057-79-1((2Z)-3-5-(2,3-dichlorophenyl)furan-2-yl-2-(Z)-morpholine-4-carbonylprop-2-enenitrile)

- 306732-14-9(N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)